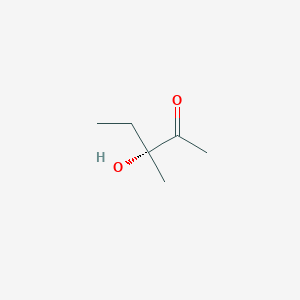
2-Methyl-4-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-4-(trifluoromethoxy)phenol” is a chemical compound with the CAS Number: 129676-67-1 . It has a molecular weight of 192.14 . The IUPAC name for this compound is 2-methyl-4-(trifluoromethoxy)phenol . It is also known by the synonyms 2-Hydroxy-5-(trifluoromethoxy)toluene and 4-(Trifluoromethoxy)-o-cresol .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(trifluoromethoxy)phenol” is 1S/C8H7F3O2/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Methyl-4-(trifluoromethoxy)phenol” is a solid compound . It is stored at ambient temperature or sealed in dry, 2-8C . .Scientific Research Applications
Agrochemistry: Pesticide Formulation
In agrochemistry, this compound’s structural features can be exploited to formulate new pesticides. Its ability to interact with various biological targets can lead to the development of more effective pest control solutions.
Each application leverages the unique chemical structure of 2-Methyl-4-(trifluoromethoxy)phenol, demonstrating its versatility and importance in scientific research .
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups
Mode of Action
It’s known that trifluoromethylbenzenes can interact with various biological targets . The specific interactions of 2-Methyl-4-(trifluoromethoxy)phenol with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Trifluoromethylbenzenes, the class of compounds to which it belongs, are known to interact with various biochemical pathways
Result of Action
As a member of the trifluoromethylbenzenes class, it’s known to have potential interactions with various biological targets
properties
IUPAC Name |
2-methyl-4-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIXWHAIFDQEDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382579 |
Source


|
| Record name | 2-methyl-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethoxy)phenol | |
CAS RN |
129676-67-1 |
Source


|
| Record name | 2-methyl-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)



![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)
